molecular formula C13H15NO4 B6240420 methyl 4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate CAS No. 2649072-99-9

methyl 4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate

Cat. No.: B6240420
CAS No.: 2649072-99-9
M. Wt: 249.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate typically involves the reaction of 4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce more saturated heterocycles.

Scientific Research Applications

Methyl 4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which methyl 4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(5-methoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate
  • Methyl 4-(5-ethoxy-4,5-dihydro-1,2-thiazol-3-yl)benzoate
  • Methyl 4-(5-ethoxy-4,5-dihydro-1,2-oxadiazol-3-yl)benzoate

Uniqueness

Methyl 4-(5-ethoxy-4,5-dihydro-1,2-oxazol-3-yl)benzoate is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2649072-99-9

Molecular Formula

C13H15NO4

Molecular Weight

249.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.